Cas no 24421-05-4 (tetrahydro-1-methyl-1H-pyrimidine-2-thione)

Tetrahydro-1-methyl-1H-pyrimidine-2-thione is a heterocyclic sulfur-containing compound with a saturated pyrimidine core. Its structural features, including the thione functionality and methyl substitution at the nitrogen position, contribute to its reactivity and potential utility in organic synthesis and pharmaceutical applications. The compound serves as a versatile intermediate for the preparation of more complex molecules, particularly in the development of bioactive compounds or ligands for metal coordination. Its stability and well-defined chemical properties make it suitable for controlled reactions, such as nucleophilic substitutions or cyclizations. The saturated ring system may also influence its solubility and conformational flexibility, offering advantages in specific synthetic pathways.
tetrahydro-1-methyl-1H-pyrimidine-2-thione structure
24421-05-4 structure
Product Name:tetrahydro-1-methyl-1H-pyrimidine-2-thione
CAS No:24421-05-4
MF:C5H10N2S
MW:130.211299419403
CID:913098
PubChem ID:3034347
Update Time:2025-10-30

tetrahydro-1-methyl-1H-pyrimidine-2-thione Chemical and Physical Properties

Names and Identifiers

    • tetrahydro-1-methyl-1H-pyrimidine-2-thione
    • 1,4,5,6-Tetrahydro-1-methyl-2-pyrimidinethiol
    • 1-methyltetrahydropyrimidine-2(1H)-thione
    • 2(1H)-Pyrimidinethione, tetrahydro-1-methyl-
    • G34104
    • DTXSID2066985
    • EINECS 246-238-0
    • N-Methyltrimethylenethiourea
    • SCHEMBL8347754
    • 24421-05-4
    • CS-0223575
    • MFCD00154802
    • 1-methyl-1,4,5,6-tetrahydro-2-pyrimidinethiol
    • CHEMBL6954
    • STK382853
    • AKOS005451929
    • NS00027648
    • 1-methyl-1,3-diazinane-2-thione
    • EN300-115888
    • Inchi: 1S/C5H10N2S/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8)
    • InChI Key: KWRGMBARTDLYSH-UHFFFAOYSA-N
    • SMILES: S=C1NCCCN1C

Computed Properties

  • Exact Mass: 130.0566
  • Monoisotopic Mass: 130.056469
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.3
  • Topological Polar Surface Area: 47.4

Experimental Properties

  • Density: 1.15
  • Boiling Point: 177.7°C at 760 mmHg
  • Flash Point: 61.3°C
  • Refractive Index: 1.588
  • PSA: 15.27

tetrahydro-1-methyl-1H-pyrimidine-2-thione Pricemore >>

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tetrahydro-1-methyl-1H-pyrimidine-2-thione Related Literature

Additional information on tetrahydro-1-methyl-1H-pyrimidine-2-thione

Tetrahydro-1-Methyl-1H-Pyrimidine-2-Thione: A Comprehensive Overview

Tetrahydro-1-methyl-1H-pyrimidine-2-thione, also known by its CAS number 24421-05-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug design. The structure of tetrahydro-1-methyl-1H-pyrimidine-2-thione consists of a pyrimidine ring system with a thione functional group and a methyl substituent, making it a unique member within this chemical family.

Recent studies have highlighted the potential of pyrimidine derivatives as promising candidates for the development of novel therapeutic agents. For instance, research has shown that certain pyrimidine-based compounds exhibit potent anti-cancer properties by targeting specific enzymes involved in tumor progression. In this context, tetrahydro-1-methyl-1H-pyrimidine-2-thione has been investigated for its ability to modulate key cellular pathways, potentially offering a new avenue for cancer treatment.

The synthesis of tetrahydro-1-methyl-1H-pyrimidine-2-thione involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic transformations, have been employed to optimize the production of this compound. These techniques not only enhance the efficiency of the synthesis but also contribute to the sustainability of chemical processes, aligning with current green chemistry principles.

In terms of physical properties, tetrahydro-1-methyl-1H-pyrimidine-2-thione is characterized by its melting point and solubility profiles, which are critical factors in determining its suitability for various applications. Experimental data indicate that the compound exhibits moderate solubility in common organic solvents, making it amenable to further chemical modifications and biological testing.

The biological evaluation of pyrimidine derivatives, including tetrahydro-1-methyl-1H-pyrimidine-2-thione, has revealed their potential as inhibitors of enzymes such as kinases and proteases. These findings underscore the importance of continued research into the pharmacological profiles of such compounds. Furthermore, computational modeling techniques, such as molecular docking and QSAR analysis, have been utilized to predict the binding affinities and bioavailability of this compound, providing valuable insights for drug design.

The application of pyrimidine derivatives extends beyond pharmacology into materials science, where they are being explored as components in advanced materials such as polymers and coordination complexes. The unique electronic properties of tetrahydro-1-methyl-1H-pyrimidine-2-thione, stemming from its thione functionality, make it a candidate for use in optoelectronic devices. Recent advancements in this area have demonstrated the potential for these compounds to contribute to the development of next-generation materials with tailored functionalities.

In conclusion, tetrahydro-1-methyl

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